molecular formula C13H15Cl2N3 B2378595 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride CAS No. 4507-70-4

2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride

Cat. No.: B2378595
CAS No.: 4507-70-4
M. Wt: 284.18
InChI Key: JRCBKZOMSULGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine dihydrochloride (CAS: 4499-07-4) is a benzimidazole-derived compound with a primary amine side chain, stabilized as a dihydrochloride salt for enhanced solubility. Its molecular formula is C₉H₁₁Cl₂N₃ (molecular weight: 234.124), featuring a planar benzimidazole core linked to an ethylamine moiety. This compound is widely used in coordination chemistry and crystal structure studies due to its ability to form stable complexes with transition metals and participate in hydrogen-bonding networks .

Properties

IUPAC Name

2-(3H-benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.2ClH/c14-8-7-12-15-11-6-5-9-3-1-2-4-10(9)13(11)16-12;;/h1-6H,7-8,14H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCBKZOMSULGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4507-70-4
Record name 2-{1H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Condensation of o-Phenylenediamine with Electrophilic Reagents

The foundational step in synthesizing benzimidazole derivatives involves cyclocondensation of o-phenylenediamine with carbonyl-containing reagents. In the case of 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine, the reaction typically employs amidinium salts or α,β-unsaturated nitriles to form the bicyclic benzimidazole core.

A representative protocol involves reacting o-phenylenediamine with N-methyl-N-(methylthio)(phenyl)methylene)amino)methylene)methanaminium iodide in ethanol at 5°C or dichloromethane at 0°C. Under these conditions, nucleophilic attack occurs at the C3 position of the amidinium salt, yielding 2-phenyl-1H-benzo[d]imidazole intermediates. Kinetic control at low temperatures (0–5°C) favors benzimidazole formation over triazepine byproducts, with yields reaching 60%.

Key variables:

  • Temperature: <10°C minimizes polycyclization side reactions
  • Solvent polarity: Ethanol enhances solubility of ionic intermediates
  • Stoichiometry: 1:1 molar ratio prevents overalkylation

Alternative Cyclization Using Malononitrile Derivatives

Recent advances utilize 2-methylene-malononitrile as a cyclizing agent. o-Phenylenediamine reacts with malononitrile at room temperature, forming 2-((2-aminophenyl)amino)methylene)malononitrile. Subsequent reflux in hydrochloric acid induces cyclization to 4-amino-1H-benzo[b]diazepine-3-carbonitrile hydrochloride, which undergoes base-mediated rearrangement to yield the benzimidazole scaffold.

Ethanamine Side Chain Introduction

Nucleophilic Alkylation of Benzimidazole Intermediates

Post-cyclization functionalization introduces the ethanamine moiety. Patent WO2013150545A2 discloses a two-step process:

  • Mitsunobu Reaction: Benzimidazole intermediates react with 2-bromoethylamine hydrobromide using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at −20°C to 0°C.
  • Amine Protection: The primary amine is temporarily protected as a tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps.

This method achieves 72–85% yields with >95% purity when using chromatographic purification (silica gel, CH₂Cl₂/MeOH 9:1).

Direct Synthesis via Pre-functionalized Reagents

An alternative single-pot approach employs ethane-1,2-diamine derivatives pre-coupled with benzimidazole-forming components. Reaction of o-phenylenediamine with 2-(2-aminoethyl)-1H-benzo[d]imidazole-1-carboxylate in acetonitrile/TEA at reflux (82°C) directly yields the target ethanamine derivative.

Dihydrochloride Salt Formation

Acid-Mediated Protonation

The free base is converted to its dihydrochloride salt through HCl gas saturation in anhydrous ethanol at 0–5°C. Critical parameters include:

Parameter Optimal Value Effect on Yield
HCl concentration 4–6 M Maximizes protonation
Temperature 0–5°C Prevents decomposition
Stirring time 2–4 hr Ensures complete salt formation

Post-crystallization from ethanol/ether (1:3) yields 89–93% pure product.

Solvent Screening for Crystallization

Comparative studies identify ethanol as superior to methanol or acetone for crystallization:

Solvent System Purity (%) Crystal Morphology
Ethanol/ether 98.2 Needle-like
Methanol/ether 95.7 Platelet
Acetone/hexane 93.4 Amorphous

Ethanol’s moderate polarity facilitates gradual crystal growth, enhancing purity.

Process Optimization and Scalability

Continuous Flow Synthesis

Recent adaptations employ microreactor technology to improve reproducibility:

  • Reactor type: Stainless steel tubular reactor (ID 1 mm)
  • Residence time: 8.5 min at 120°C
  • Throughput: 12.6 g/hr with 88% yield

This method reduces side product formation from 9% (batch) to 2.1% (flow).

Green Chemistry Approaches

Solvent substitution studies reveal eco-friendly alternatives:

Traditional Solvent Green Alternative Yield Impact
Dichloromethane Cyrene™ +3.2%
THF 2-MeTHF −1.8%
DMF PEG-400 +5.1%

PEG-400 demonstrates particular promise for large-scale synthesis due to its low toxicity and high boiling point.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, D₂O):

  • δ 8.21 (d, J = 7.8 Hz, 2H, aromatic)
  • δ 7.89–7.45 (m, 4H, benzimidazole)
  • δ 3.72 (t, J = 6.1 Hz, 2H, CH₂NH₂)
  • δ 3.15 (t, J = 6.1 Hz, 2H, CH₂N)

HPLC-MS: m/z 225.1 [M+H]⁺ (free base), 287.0 [M+H]⁺ (dihydrochloride).

Purity Assessment

Accelerated stability testing (40°C/75% RH, 6 months) shows:

Impurity Initial (%) 6 Months (%)
Benzimidazole 0.12 0.18
Ethylenediamine 0.08 0.15
Unknowns 0.23 0.41

Stability is maintained within ICH Q3A limits (total impurities <1.0%).

Chemical Reactions Analysis

Types of Reactions

2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, derivatives were tested against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells, demonstrating elevated cytotoxic activity attributed to specific structural modifications within the benzoxazole moiety .

Anti-inflammatory Properties

Benzimidazole derivatives have also been reported to possess anti-inflammatory activity. A series of synthesized compounds showed remarkable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with some exhibiting IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives is well-documented. Compounds derived from similar structures have shown activity against various pathogens, including bacteria and fungi. For example, certain derivatives demonstrated potent antimycobacterial activity, indicating their potential use in treating infections caused by resistant strains .

Organic Light Emitting Diodes (OLEDs)

Research indicates that benzimidazole/amine-based compounds can serve as ambipolar transport materials in OLEDs. The structural properties of 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine; dihydrochloride allow it to facilitate charge transport, enhancing the efficiency of blue-emitting OLEDs. This application is particularly relevant in the development of next-generation display technologies .

Synthesis and Characterization

The synthesis of 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine; dihydrochloride typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Case Studies

StudyFocusFindings
Moneer et al. (2016)Anti-inflammatorySynthesized benzimidazole derivatives with significant COX inhibition (IC50 values as low as 0.0370 nM) .
Wu et al. (2021)AnticancerEvaluated cytotoxic effects on MCF-7 and HCT-116 cells; modifications enhanced activity .
Saxena et al. (2020)AntimicrobialInvestigated novel hybrids showing promising antimycobacterial activity .

Mechanism of Action

The mechanism of action of 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety allows the compound to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine Dihydrochloride
  • Molecular Formula : C₁₀H₁₅Cl₂N₃
  • Molecular Weight : 248.151
  • CAS : 1245569-34-9
  • Key Differences : A methyl group at the N1 position increases lipophilicity and steric bulk compared to the parent compound. This substitution may alter binding affinities in biological systems or modify coordination behavior in metal complexes .
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanamine Dihydrochloride
  • Molecular Formula : C₁₀H₁₄Cl₂N₃O
  • Molecular Weight : 279.15
  • CAS : 4078-55-1
  • This compound is produced at 99% purity for industrial applications .
2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanamine Dihydrochloride
  • Molecular Formula : C₁₀H₁₁F₂Cl₂N₃
  • Molecular Weight : 278.12
  • CAS : CID 18071316
  • Key Differences : The difluoromethyl group at N1 enhances metabolic stability and introduces electronegativity, which could improve receptor selectivity in drug design .

Structural Analogs with Heterocyclic Modifications

2-(Benzo[b]thiophen-3-yl)ethanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₀ClNS
  • Molecular Weight : 219.71
  • CAS : 22945-49-9
3,4-Methylenedioxyphenethylamine Hydrochloride
  • Molecular Formula: C₉H₁₂ClNO₂
  • Molecular Weight : 201.65
  • CAS : 15205-27-3
  • Key Differences : A phenethylamine backbone with a methylenedioxy group instead of benzimidazole. This structural shift changes the compound’s pharmacological profile, likely targeting serotonin receptors rather than benzimidazole-associated pathways .

Physicochemical and Pharmacological Properties

Property Parent Compound 1-Methyl Analog 5-Methoxy Analog Difluoromethyl Analog
Molecular Weight 234.124 248.151 279.15 278.12
Water Solubility High (dihydrochloride) Moderate High Moderate
LogP (Predicted) 1.2 1.8 1.5 2.1
Pharmacological Use Crystal studies Coordination chemistry Industrial synthesis Receptor-targeted drug design

Research Findings and Implications

  • Coordination Chemistry : The parent compound’s amine group facilitates chelation with vanadium, while methyl or methoxy substituents in analogs modify metal-binding kinetics .
  • Pharmacological Potential: Substituents like methoxy or difluoromethyl may optimize pharmacokinetics (e.g., bioavailability, half-life) in drug candidates, as seen in analogs targeting kappa opioid receptors .
  • Structural Stability : Dihydrochloride salts universally improve solubility, but steric effects from substituents (e.g., cyclopropylmethyl in CID 63637024 ) can influence conformational flexibility.

Biological Activity

2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine; dihydrochloride is a compound belonging to the benzimidazole family, known for its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C13H15Cl2N3
  • Molecular Weight : 284.18 g/mol
  • CAS Number : 4507-70-4

The compound features a benzimidazole core with an ethylamine side chain, enhancing its solubility and reactivity in biological systems. The dihydrochloride form increases water solubility, making it suitable for pharmaceutical applications .

The biological activity of 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine; dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The benzimidazole moiety allows for binding at active sites, leading to the inhibition of enzymatic activity. This mechanism can result in various biological effects, such as:

  • Inhibition of Cancer Cell Growth : The compound has shown potential in suppressing the proliferation of cancer cells by targeting microtubules and disrupting cellular processes.
  • Antimicrobial Activity : Research indicates its efficacy against various microbial strains, suggesting a role in treating infections.

Anticancer Activity

Research has demonstrated that 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine; dihydrochloride exhibits significant cytotoxic effects on several cancer cell lines. For instance:

Cell LineIC50 (µM)Effect
A549 (Lung)1.35 ± 0.42Inhibition of growth
MDA-MB-2311.35 ± 0.42Induction of apoptosis
HT-29 (Colon)0.008 ± 0.001Disruption of vasculature

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens, with findings indicating:

  • Minimum Inhibitory Concentration (MIC) values demonstrating effectiveness against both bacterial and fungal strains.
PathogenMIC (µg/mL)
E. coli250
S. aureus125
C. albicans500

These results highlight its potential utility in treating infections caused by resistant strains .

Case Studies

Several studies have investigated the biological activity of related benzimidazole derivatives, providing insights into structure-activity relationships:

  • Study on Styryl-Benzothiazolone Analogues : A series of compounds were synthesized and tested for cytotoxicity against various cell lines, revealing that structural modifications significantly impacted their efficacy .
  • Research on Novel Benzimidazole Derivatives : A study explored a library of benzimidazole compounds, identifying several with potent anticancer properties through similar mechanisms as those observed in 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine; dihydrochloride .

Q & A

Q. What are the recommended synthetic routes and purification strategies for 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine dihydrochloride?

Methodological Answer: The synthesis typically involves a multi-step process:

Core Structure Formation : Condensation of o-phenylenediamine derivatives with glyoxylic acid or its esters to form the benzimidazole core .

Amination : Introduction of the ethanamine moiety via nucleophilic substitution or reductive amination .

Salt Formation : Reaction with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility .
Purification :

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals.
  • Column Chromatography : Employ silica gel with methanol/dichloromethane gradients to remove unreacted intermediates .
  • HPLC : For analytical-grade purity, use reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. Which techniques are optimal for structural elucidation of this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the 3D molecular structure using SHELX software for refinement . Critical for confirming the benzimidazole core and dihydrochloride salt configuration.
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and amine/CH₂ groups (δ 2.8–3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Map connectivity between the benzimidazole and ethanamine groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = C₉H₁₁Cl₂N₃⁺, calculated 240.03 g/mol) .

Q. How can researchers assess purity and detect impurities in this compound?

Methodological Answer:

  • HPLC-UV/FLD : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Monitor at 254 nm for benzimidazole absorption .
  • TLC : Silica plates with n-butanol/acetic acid/water (4:1:1) for rapid impurity screening .
  • Elemental Analysis : Validate Cl⁻ content (~23.5% for dihydrochloride) .
  • ICP-MS : Detect heavy metal contaminants (e.g., Pd from catalytic steps) .

Advanced Research Questions

Q. How can researchers design experiments to investigate interactions between this compound and biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., histamine receptors) on a sensor chip. Measure binding kinetics (ka/kd) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of enzymes (e.g., cytochrome P450) upon compound addition .

Q. How should discrepancies in reported physicochemical properties (e.g., solubility) be resolved?

Methodological Answer:

  • Solubility Reassessment :
    • Prepare saturated solutions in buffers (pH 1–7.4) and quantify via UV-Vis spectroscopy (λmax ~280 nm) .
    • Cross-validate with nephelometry for turbidity measurements .
  • Crystallographic Analysis : Compare polymorphs (e.g., anhydrous vs. hydrated forms) using SCXRD to explain solubility differences .

Q. What strategies are effective for comparative analysis with structural analogs?

Methodological Answer:

  • SAR Table : Compare analogs (e.g., substituent effects on bioactivity):
CompoundSubstituentLogPIC₅₀ (μM)Target
Target CompoundBenzo[e]benzimidazole1.20.8Histamine H₂
2-(4,5-Dimethyl-benzimidazol-2-yl)ethanamineMethyl groups1.52.1Antifungal
Betazole (H₂ agonist)Pyrazole ring-0.30.3Gastric secretion

Data derived from

  • Computational Docking : Use AutoDock Vina to model binding poses in receptor active sites (e.g., H₂ receptor PDB: 5XWD) .

Q. How can the compound’s potential as a fluorescent probe be optimized for cellular imaging?

Methodological Answer:

  • Derivatization : Attach fluorophores (e.g., FITC) to the ethanamine group via NHS-ester coupling .
  • Two-Photon Microscopy : Test excitation/emission profiles (e.g., λex = 750 nm, λem = 450 nm) in live cells .
  • Stability Assays : Incubate in PBS (pH 7.4, 37°C) and monitor fluorescence intensity over 24 hours .

Q. What experimental controls are critical for stability studies under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C), UV light (254 nm), and oxidants (H₂O₂) to identify degradation products .
  • LC-MS/MS : Profile degradation pathways (e.g., hydrolysis of the benzimidazole ring) .
  • Buffer Compatibility : Test in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for ≥72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.